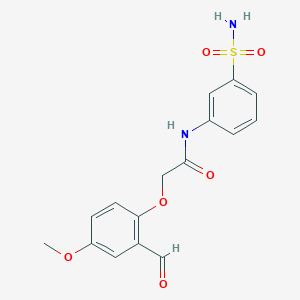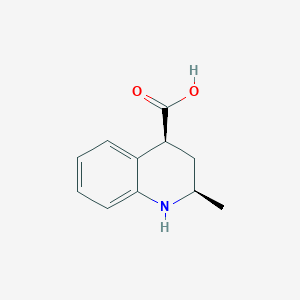
Rac-(2R,4S)-2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rac-(2R,4S)-2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid is a chiral compound with significant interest in various fields of scientific research. This compound is characterized by its unique stereochemistry, which includes two chiral centers at the 2nd and 4th positions of the tetrahydroquinoline ring. The presence of these chiral centers makes it an interesting subject for studies related to stereochemistry and enantiomeric resolution.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Rac-(2R,4S)-2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid typically involves multi-step organic synthesis. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable aniline derivative, the compound can be synthesized through a series of reactions including alkylation, cyclization, and carboxylation .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as catalytic hydrogenation, use of chiral catalysts, and advanced purification methods like crystallization and chromatography are often employed to achieve the desired enantiomeric purity and scale-up production .
Analyse Des Réactions Chimiques
Types of Reactions
Rac-(2R,4S)-2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions
Major Products
Applications De Recherche Scientifique
Rac-(2R,4S)-2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of chiral drugs.
Mécanisme D'action
The mechanism by which Rac-(2R,4S)-2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid exerts its effects is largely dependent on its interaction with specific molecular targets. These interactions often involve binding to enzymes or receptors, leading to modulation of biological pathways. The exact pathways and molecular targets can vary depending on the specific application and the derivative of the compound being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other tetrahydroquinoline derivatives such as:
- (2R,4R)-2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid
- (2S,4S)-2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid
- (2S,4R)-2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid
Uniqueness
What sets Rac-(2R,4S)-2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid apart is its specific stereochemistry, which can lead to unique biological activities and chemical reactivity. The presence of both R and S configurations at the 2nd and 4th positions, respectively, provides distinct properties that can be exploited in various research and industrial applications .
Propriétés
IUPAC Name |
(2R,4S)-2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-7-6-9(11(13)14)8-4-2-3-5-10(8)12-7/h2-5,7,9,12H,6H2,1H3,(H,13,14)/t7-,9+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMQKHHBIFYTAAN-APPZFPTMSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2=CC=CC=C2N1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@H](C2=CC=CC=C2N1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Methyl 2-[4,7-dimethyl-6-(2-methylphenyl)-1,3-dioxopurino[7,8-a]imidazol-2-yl]propanoate](/img/structure/B2600860.png)
![tert-butyl N-[(1S,3R)-3-(hydroxymethyl)cyclopentyl]carbamate](/img/new.no-structure.jpg)
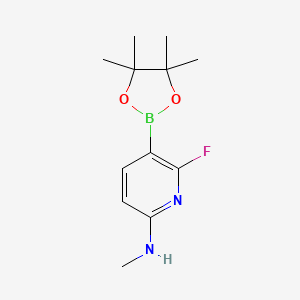

![2-({1-[(2,4-Dimethoxyphenyl)methyl]piperidin-4-yl}oxy)-5-methylpyrimidine](/img/structure/B2600868.png)
![3-[4-(2,5-dimethylphenyl)piperazine-1-carbonyl]-6-(2-methylpropyl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione](/img/structure/B2600869.png)
![4-methyl-2-(propan-2-yl)furo[2,3-d]pyrimidine](/img/structure/B2600870.png)
![(3E)-3-{[(3-fluorophenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2600871.png)

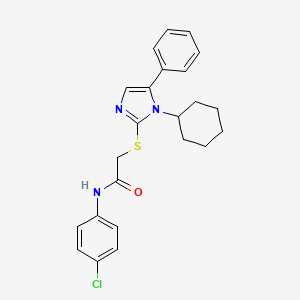
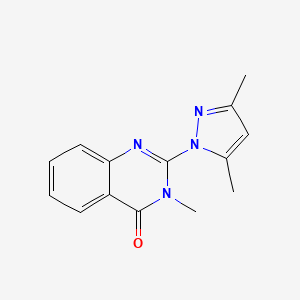
![N-(5-chloro-2-methoxyphenyl)-2-[2-(methylsulfanyl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2600880.png)

